molecular formula C30H50O6 B8773068 Protoaescigenin CAS No. 13844-22-9

Protoaescigenin

Cat. No. B8773068
CAS RN: 13844-22-9
M. Wt: 506.7 g/mol
InChI Key: VKJLHZZPVLQJKG-UHFFFAOYSA-N
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Description

Theasapogenol A is a triterpenoid.
Protoaescigenin is a natural product found in Camellia sasanqua and Camellia oleifera with data available.

properties

CAS RN

13844-22-9

Product Name

Protoaescigenin

Molecular Formula

C30H50O6

Molecular Weight

506.7 g/mol

IUPAC Name

4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol

InChI

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3

InChI Key

VKJLHZZPVLQJKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C

melting_point

301 - 303 °C

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

In Justus Liebigs Annalen der Chemie 1963, 669, 183-188 Kuhn R. and Loew I. described the hydrolysis of escin in the solution of 4 N hydrochloric acid in ethanol, the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol. The hydrolysis products were separated by chromatography on silica gel, yielding protoescigenin and escigenin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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